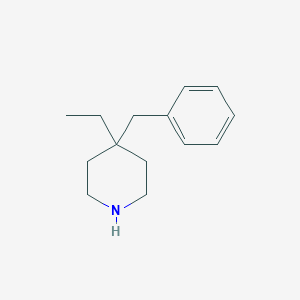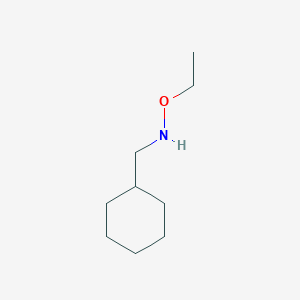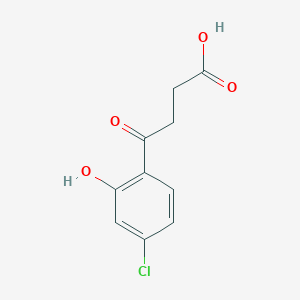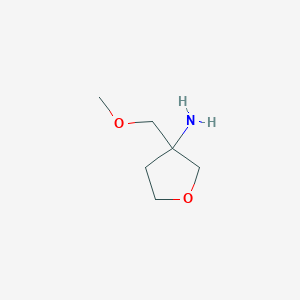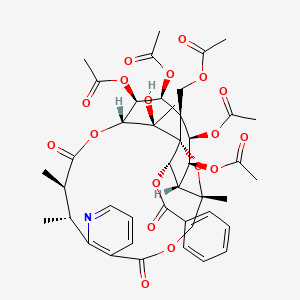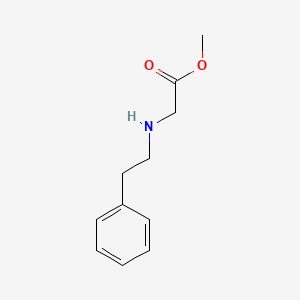
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne
Übersicht
Beschreibung
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne, also known as BDPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BDPH is a diacetylene derivative that contains two phosphorus atoms in its structure, making it a unique and interesting molecule.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been used as a building block for the synthesis of functionalized polymers and dendrimers. In nanotechnology, 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been used as a precursor for the synthesis of carbon nanotubes and graphene. In biomedicine, 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging biological systems.
Wirkmechanismus
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne is a reactive molecule that can undergo polymerization and crosslinking reactions in the presence of UV light or heat. The mechanism of action of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne as an anti-cancer agent is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has also been shown to have antibacterial and antifungal activity, which may be related to its ability to disrupt cell membranes.
Biochemical and Physiological Effects:
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study as a potential therapeutic agent. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma cells. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne in lab experiments is its ease of synthesis and purification. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne in lab experiments is its sensitivity to UV light and heat, which can cause it to polymerize or crosslink prematurely.
Zukünftige Richtungen
There are several future directions for research on 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne. One area of interest is the development of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne-based materials for use in electronic and optical devices. Another area of interest is the study of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne and its effects on biological systems.
Eigenschaften
IUPAC Name |
4,4-bis(diethoxyphosphoryl)hepta-1,6-diyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6P2/c1-7-13-15(14-8-2,22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h1-2H,9-14H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKQVANFLAVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC#C)(CC#C)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



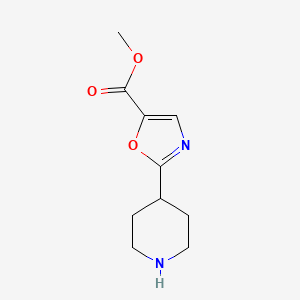
![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)


